molecular formula C16H12N2O3S B2386810 N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 899960-89-5

N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2386810
CAS No.: 899960-89-5
M. Wt: 312.34
InChI Key: ZXNKERIXUGDPOE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a benzothiazole moiety via a carboxamide bridge. The benzodioxane scaffold is known for its metabolic stability and ability to engage in π-π interactions, while the benzothiazole group contributes to heterocyclic diversity, enhancing binding to biological targets such as proteasomes or neuropilin receptors.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(14-8-20-12-3-1-2-4-13(12)21-14)18-10-5-6-11-15(7-10)22-9-17-11/h1-7,9,14H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNKERIXUGDPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in the presence of a catalytic quantity of glacial acetic acid in ethanol . This reaction forms an intermediate, which is then further reacted under specific conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Thiazole derivatives, including this compound, have shown the ability to interact with various biological targets, which may lead to the development of new drugs for treating diseases such as cancer and bacterial infections .

Case Study: Anticancer Activity
Research has demonstrated that derivatives of thiazole exhibit significant anticancer properties. For instance, compounds similar to N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been shown to inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) in vitro .

Materials Science

Development of New Materials
The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties. Research into similar compounds indicates their potential use in organic electronics and photonic devices due to their favorable charge transport properties.

Biological Studies

Quorum-Sensing Inhibition
This compound has been studied for its role as a quorum-sensing inhibitor. Quorum sensing is a mechanism used by bacteria to coordinate their behavior in response to population density. Inhibiting this process can be crucial for controlling bacterial infections and reducing antibiotic resistance .

Case Study: Antimicrobial Activity
In studies focusing on antimicrobial properties, compounds related to this compound have been evaluated against various bacterial strains. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Synthesis and Preparation

The synthesis of this compound typically involves the condensation of suitable aryl benzaldehydes with specific amines under controlled conditions. Optimizing reaction parameters such as temperature and solvent can enhance yield and purity .

Summary of Scientific Research Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsEffective against MCF7 breast cancer cells
Materials ScienceOrganic electronicsFavorable charge transport properties
Biological StudiesQuorum-sensing inhibitorsPotentially reduces bacterial virulence
Synthesis MethodsLaboratory synthesis optimizationEnhanced yield through optimized reaction conditions

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting quorum-sensing in bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzodioxine Carboxamides

Several analogs share the benzodioxine carboxamide backbone but differ in substituents on the amide nitrogen. Key examples include:

Compound Name Substituent Target/Activity β1i/β5i Inhibition (%) Source
N-(4-chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 4-chlorophenethyl Immunoproteasome (β1i/β5i) 25%/36%
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Benzo[d]thiazol-6-yl Immunoproteasome, Neuropilin-1 Not reported
N-((5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Benzimidazole-carbamothioyl Neuropilin-1 antagonist N/A
  • Activity Insights: The 4-chlorophenethyl analog shows moderate β1i/β5i inhibition, suggesting that bulky lipophilic groups enhance immunoproteasome binding. The benzothiazole substituent in the target compound may improve selectivity for specific subunits or receptors (e.g., Neuropilin-1) due to its planar aromatic structure and sulfur atom, which can engage in hydrogen bonding or hydrophobic interactions . Benzimidazole-based analogs (e.g., from ) demonstrate distinct targeting of Neuropilin-1, highlighting how heterocycle choice dictates biological pathway engagement .

Heterocyclic Modifications on the Benzodioxine Core

Structural variations in the benzodioxine ring or adjacent groups influence solubility and target affinity:

  • Thiazole and indole derivatives (): Compounds like 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)thiazole (24) show antiviral activity against Venezuelan equine encephalitis virus, suggesting that electron-rich heterocycles improve viral entry inhibition. The benzothiazole group in the target compound may offer superior π-stacking in enzyme active sites compared to simpler thiazoles .

Biological Activity

N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS Number: 941966-17-2) is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N2O3SC_{16}H_{12}N_{2}O_{3}S with a molecular weight of 312.3 g/mol. The compound features both benzothiazole and dihydrobenzo dioxine rings, which contribute to its distinct chemical and biological properties .

Synthesis

The synthesis typically involves the condensation of aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine using glacial acetic acid in ethanol as a catalyst. This method can be optimized for yield and purity through adjustments in reaction conditions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Research indicates that thiazole derivatives exhibit selective inhibition against Mycobacterium tuberculosis (Mtb), with some derivatives showing IC50 values as low as 2.03 μM . Although specific data on this compound's activity against Mtb is limited, its structural similarities suggest potential efficacy.

Antidepressant Effects

A series of related compounds have been assessed for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A). One compound demonstrated a Ki value of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A receptors, indicating significant antidepressant-like activity in animal models . While direct studies on this compound are not yet published, its structural relatives suggest a potential for similar effects.

Quorum-Sensing Inhibition

This compound has also been investigated for its role as a quorum-sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior; inhibiting this process can be crucial in controlling bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect
Substituent on benzothiazoleAlters receptor affinity and selectivity
Variations in the dioxine ringImpact on solubility and bioavailability
Presence of functional groupsCan enhance or reduce biological activity

Case Studies

  • Antitubercular Activity : A study highlighted the synthesis of various thiazole derivatives with promising antitubercular activity. While specific data on the target compound was not detailed, the overall findings suggest that modifications in similar compounds lead to significant improvements in efficacy against Mtb .
  • Antidepressant Screening : In experiments involving forced swimming tests (FST) and tail suspension tests (TST), derivatives similar to this compound exhibited notable antidepressant-like effects. These findings support further exploration into this compound’s potential antidepressant properties .

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